REACTION_CXSMILES
|
[C:1]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:6]=[CH:5][C:4]([C:7](=[O:14])[CH2:8][N:9]2[CH:13]=[N:12][CH:11]=[N:10]2)=[CH:3][CH:2]=1.[SH:21][CH2:22][CH2:23]O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1.C(O)CCC>[C:1]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:2]=[CH:3][C:4]([C:7]2([CH2:8][N:9]3[CH:13]=[N:12][CH:11]=[N:10]3)[S:21][CH2:22][CH2:23][O:14]2)=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(CN1N=CN=C1)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed under a Dean-Stark [trademark] trap for 72 hours
|
Duration
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72 h
|
Type
|
CUSTOM
|
Details
|
At this point, no further water was collected
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the solid was filtered out
|
Type
|
STIRRING
|
Details
|
shaken with 10% aqueous sodium hydroxide and once with water
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave an oil which
|
Type
|
CUSTOM
|
Details
|
This solid was triturated with petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C1(OCCS1)CN1N=CN=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |